6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine
Brand Name: Vulcanchem
CAS No.: 1779573-25-9
VCID: VC6242949
InChI: InChI=1S/C6H9N3O/c7-5-4-6-9(8-5)2-1-3-10-6/h4H,1-3H2,(H2,7,8)
SMILES: C1CN2C(=CC(=N2)N)OC1
Molecular Formula: C6H9N3O
Molecular Weight: 139.158

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine

CAS No.: 1779573-25-9

Cat. No.: VC6242949

Molecular Formula: C6H9N3O

Molecular Weight: 139.158

* For research use only. Not for human or veterinary use.

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine - 1779573-25-9

Specification

CAS No. 1779573-25-9
Molecular Formula C6H9N3O
Molecular Weight 139.158
IUPAC Name 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine
Standard InChI InChI=1S/C6H9N3O/c7-5-4-6-9(8-5)2-1-3-10-6/h4H,1-3H2,(H2,7,8)
Standard InChI Key CRAAVDCTMCOCNX-UHFFFAOYSA-N
SMILES C1CN2C(=CC(=N2)N)OC1

Introduction

Structural Analysis and Nomenclature

Molecular Architecture

6,7-Dihydro-5H-pyrazolo[5,1-b] oxazin-2-amine belongs to the bicyclic pyrazolo-oxazine family, featuring a six-membered oxazine ring fused to a five-membered pyrazole ring. The amine substituent at position 2 introduces hydrogen-bonding capabilities critical for molecular interactions .

IUPAC Name and Formula

  • IUPAC Name: 6,7-Dihydro-5H-pyrazolo[5,1-b] oxazin-2-amine

  • Molecular Formula: C₆H₉N₃O

  • Molecular Weight: 139.16 g/mol

Key Structural Features

  • Oxazine Ring: A partially saturated 1,3-oxazine moiety with two methylene bridges (positions 6 and 7).

  • Pyrazole Ring: A planar, aromatic pyrazole system fused to the oxazine at positions 5 and 1.

  • Exocyclic Amine: A primary amine at position 2, enabling nucleophilic reactivity and hydrogen bonding .

Synthesis and Preparation

Optimized Synthetic Route

The synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b] oxazin-2-amine proceeds via a two-step alkylation-cyclization sequence, as detailed in patent CN108948019 :

Reaction Conditions

StepReactantsConditionsYield
11H-Pyrazole-3(2H)-one, K₂CO₃DMF, 130°C, 0.5 h-
21,3-DibromopropaneDMF, 2 h, room temperature94%

Mechanistic Insights

  • Base Activation: Potassium carbonate deprotonates the pyrazolone, facilitating nucleophilic attack on 1,3-dibromopropane.

  • Cyclization: Intramolecular Williamson ether synthesis forms the oxazine ring, yielding the bicyclic core .

Purification

  • Chromatography: Silica gel column (DCM/MeOH gradient) isolates the product as a yellow liquid .

Chemical and Physical Properties

Physicochemical Profile

PropertyValue
SolubilitySoluble in DCM, DMF; insoluble in H₂O
Storage2–8°C, protected from light
StabilitySensitive to moisture, oxidation

Spectral Characterization

  • IR: N-H stretch (3350 cm⁻¹), C-N (1250 cm⁻¹), C-O-C (1100 cm⁻¹) .

  • ¹H NMR: δ 3.40 (NH₂), 4.20 (OCH₂), 6.25 (NH) .

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